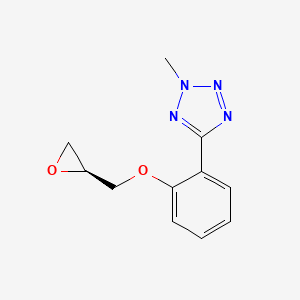
3-Piperidinyl tetrahydro-2H-pyran-4-carboxylate hydrochloride
Descripción general
Descripción
“3-Piperidinyl tetrahydro-2H-pyran-4-carboxylate hydrochloride” is a chemical compound with the formula C₁₁H₂₀ClNO₃ . It’s a versatile compound used in diverse scientific research.
Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperidine ring attached to a tetrahydropyran ring via a carboxylate group . The compound has a molecular weight of 263.76 g/mol .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 263.76 g/mol . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 4 .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Stereoselective Synthesis : Chiral substituted 3-amino tetrahydro-2H-pyran-2-ones, related to 3-Piperidinyl tetrahydro-2H-pyran-4-carboxylate hydrochloride, were synthesized via an organocatalyzed cascade procedure. These compounds are noted for their high levels of stereoselectivity and can be used for further synthetic transformations, showcasing their utility in creating chiral substituted 3-amino piperidin-2-ones (Liuqing Han et al., 2019).
Synthesis of Tricyclic Condensed Rings : Research into the synthesis of new compounds based on the pyrazole and isoxazole framework fused to a cycloalkene unit and bearing the 1-piperidinyl group was conducted. This synthesis is part of exploring potential antipsychotic molecules, demonstrating the compound's potential application in pharmacological research (G. Pinna et al., 2013).
Development of Novel Heterocyclic Amino Acids : Methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates were developed and synthesized. These novel heterocyclic compounds, in their N-Boc protected ester form, serve as building blocks for further chemical synthesis (Gita Matulevičiūtė et al., 2021).
Tautomerism and Stability Studies : The compound's structure, stability, and tautomerism in crystal and solution were explored, providing valuable insights into its chemical behavior and potential applications in the development of stable pharmaceutical compounds (A. Gubaidullin et al., 2014).
Potential in Drug Synthesis
- Antimicrobial Activity : The structure of a compound related to this compound, synthesized via a reaction in an ethanolic piperidine solution, was confirmed through spectral data and X-ray diffraction. The synthesized compound exhibited notable antimicrobial activities, indicating potential applications in developing antimicrobial agents (R. M. Okasha et al., 2022).
Safety and Hazards
Propiedades
IUPAC Name |
piperidin-3-yl oxane-4-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3.ClH/c13-11(9-3-6-14-7-4-9)15-10-2-1-5-12-8-10;/h9-10,12H,1-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYKAFXUKGXGOOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC(=O)C2CCOCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Boc-7-oxo-3-azabicyclo[4.2.0]octane](/img/structure/B1397163.png)


![(3-(4-Chlorobenzo[d]thiazol-2-yl)phenyl)boronic acid](/img/structure/B1397168.png)


![tert-butyl 6-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate](/img/structure/B1397173.png)






